

SHP836 solubility problems and solutions

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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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SHP836 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of **SHP836**, a SHP2 allosteric inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a high-concentration stock solution of **SHP836** for in vitro use?

A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. **SHP836** is soluble in DMSO up to 250 mg/mL (709.70 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For ease of use, pre-made solutions, such as 10 mM in DMSO, are also commercially available.[1]

Q2: How should I prepare **SHP836** for in vivo animal studies?

A2: Preparing **SHP836** for in vivo administration requires a multi-component solvent system to ensure bioavailability and prevent precipitation. A common approach is to first dissolve the compound in DMSO to create a concentrated stock, and then dilute it with a mixture of co-solvents. It is recommended to prepare these working solutions fresh on the day of use.[1]

Q3: Can you provide specific formulations for in vivo administration?

A3: Yes, several formulations have been shown to yield clear solutions with a solubility of at least 6.25 mg/mL (17.74 mM).^[1] The choice of formulation may depend on the specific experimental requirements and administration route. Always add each solvent sequentially and ensure the solution is mixed evenly at each step.^[1] The table below summarizes common formulations.

Q4: How should I store **SHP836** as a solid and in solution?

A4: Proper storage is critical to maintain the stability and activity of **SHP836**.

- Solid Form: Store at -20°C for up to 2 years.
- In DMSO Solution: For long-term storage, aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years, or at -20°C for up to 1 year.^{[1][2]}

Troubleshooting Guide

Q5: My **SHP836** solution appears cloudy or shows precipitation. What can I do?

A5: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.^[1] This is particularly common when preparing aqueous dilutions from a DMSO stock. Ensure that the concentration of DMSO in the final working solution is kept low, especially for animal studies (recommended below 2% if the animal is weak), to maintain solubility and minimize toxicity.^[1]

Q6: I'm observing lower than expected potency in my cellular assay. Could this be related to solubility?

A6: Yes, poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in reduced potency. **SHP836** has a reported IC₅₀ of 12 µM for full-length SHP2 in enzymatic assays and has been used in cellular assays at concentrations up to 50 µM.^{[2][3]} If you are working near the limits of solubility, consider the following:

- Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not causing the compound to precipitate.

- **Protein Binding:** Check if components in your culture medium are binding to the compound and reducing its availability.
- **Solution Preparation:** Re-evaluate your solution preparation method. Using ultrasonic assistance when dissolving **SHP836** in DMSO can ensure complete dissolution.^[1]

Data Presentation: SHP836 Solubility Formulations

Use Case	Solvent System	Achievable Concentration	Reference
In Vitro Stock Solution	100% DMSO	250 mg/mL (709.70 mM)	^[1]
In Vivo Formulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 6.25 mg/mL (17.74 mM)	^[1]
In Vivo Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 6.25 mg/mL (17.74 mM)	^[1]
In Vivo Formulation 3	10% DMSO, 90% Corn Oil	≥ 6.25 mg/mL (17.74 mM)	^[1]

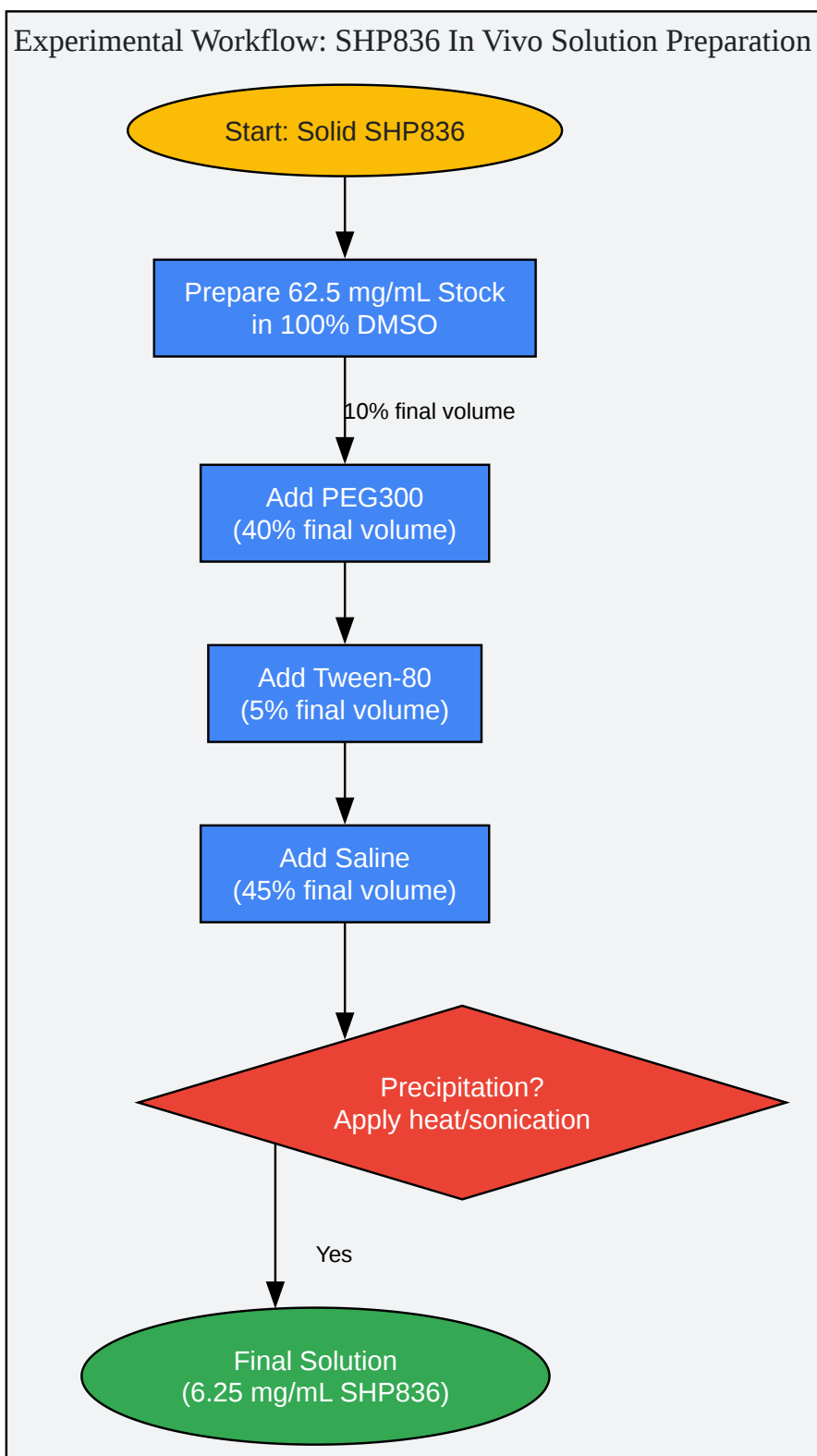
Experimental Protocols & Visualizations

Protocol: Preparation of SHP836 for In Vivo Administration (Formulation 1)

This protocol describes the preparation of a 1 mL working solution using the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.

- **Prepare Stock Solution:** First, prepare a concentrated stock solution of **SHP836** in DMSO (e.g., 62.5 mg/mL).
- **Step 1:** In a sterile tube, add 100 µL of the 62.5 mg/mL DMSO stock solution.

- Step 2: Add 400 μ L of PEG300 to the DMSO stock and mix thoroughly until the solution is homogenous.
- Step 3: Add 50 μ L of Tween-80 and mix again until the solution is clear and uniform.
- Step 4: Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly.
- Final Check: The final solution should be clear. If any cloudiness or precipitation occurs, gentle warming or sonication may be applied.[\[1\]](#)

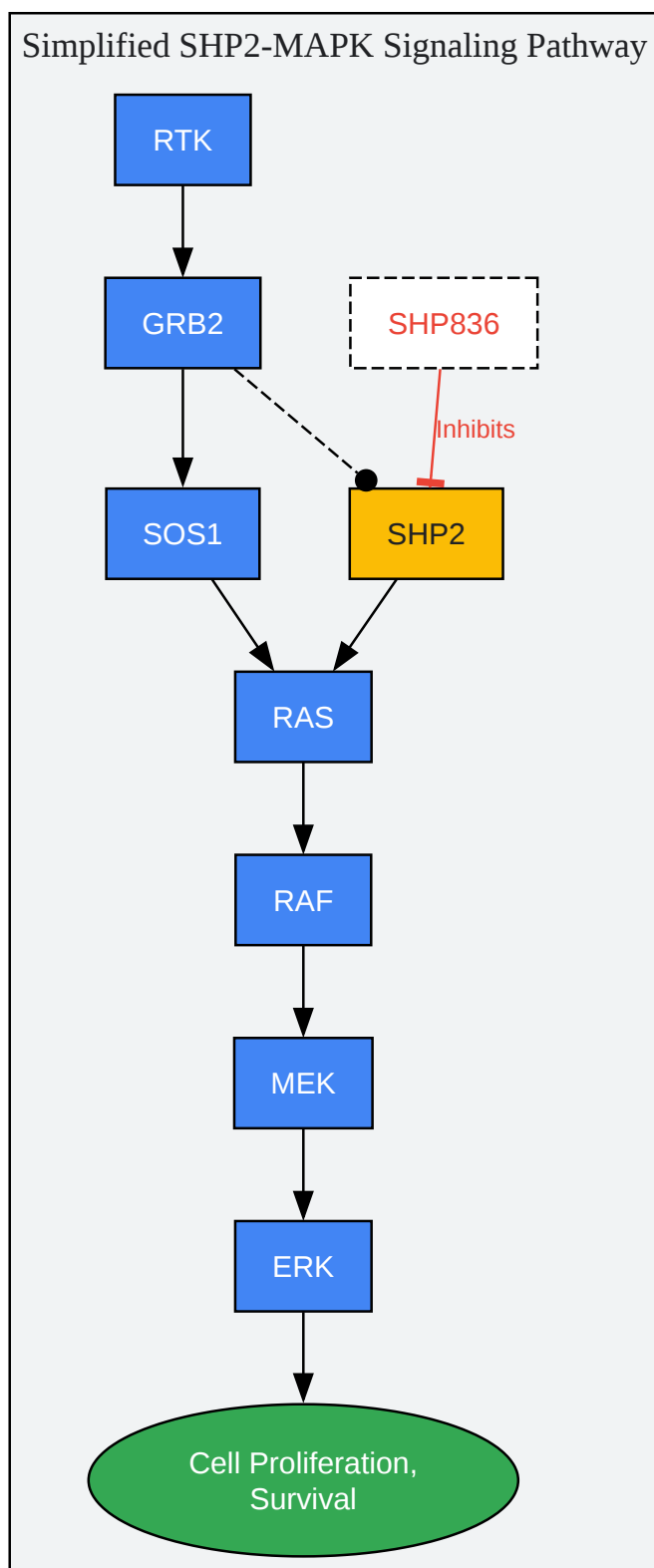


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Caption: Workflow for preparing **SHP836** for in vivo studies.

SHP2 Signaling Pathway

SHP836 is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase. SHP2 plays a crucial role in the MAPK signaling pathway, which is activated by receptor tyrosine kinases (RTKs). By binding to an allosteric site, **SHP836** stabilizes SHP2 in an inactive conformation, preventing its catalytic activity and downstream signaling.[1]



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Caption: **SHP836** allosterically inhibits SHP2 in the MAPK pathway.

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